molecular formula C20H15IN2O3 B6047524 N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-5-iodo-2-furamide

N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-5-iodo-2-furamide

Cat. No. B6047524
M. Wt: 458.2 g/mol
InChI Key: IPMYBFDUJKOXFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-5-iodo-2-furamide, also known as EBF or FURA-2, is a fluorescent calcium indicator that has been widely used in scientific research. It has been used to study calcium signaling in various cells and tissues, including neurons, muscle cells, and immune cells.

Mechanism of Action

N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-5-iodo-2-furamide works by binding to calcium ions and becoming fluorescent. When calcium ions bind to this compound, it undergoes a conformational change that results in an increase in fluorescence intensity. This increase in fluorescence can be measured using a fluorescence microscope or a fluorometer. The mechanism of action of this compound is well understood, and it has been used as a reliable tool to study calcium signaling in various cells and tissues.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on cells or tissues. It is a non-toxic fluorescent dye that is well tolerated by cells and tissues. This compound has been used in numerous studies without any reported adverse effects.

Advantages and Limitations for Lab Experiments

N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-5-iodo-2-furamide has several advantages for lab experiments. It is a highly sensitive calcium indicator that can detect small changes in intracellular calcium concentration. It is also a non-invasive tool that does not interfere with cellular function. This compound has a high signal-to-noise ratio, which makes it a reliable tool for measuring intracellular calcium concentration. However, this compound has some limitations. It is a synthetic compound that requires expertise in organic chemistry for synthesis. It is also a relatively expensive dye that may not be accessible to all researchers.

Future Directions

For the use of N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-5-iodo-2-furamide include the development of new fluorescent dyes, optimization for in vivo imaging, and application in the study of various diseases.

Synthesis Methods

The synthesis of N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-5-iodo-2-furamide involves several steps, including the condensation of 4-ethylphenylamine and salicylic aldehyde to form 2-(4-ethylphenyl)-1,3-benzoxazole, followed by the iodination of the benzoxazole ring and the furan ring to form the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-5-iodo-2-furamide has been extensively used in scientific research to study calcium signaling in various cells and tissues. It has been used to measure intracellular calcium concentration in neurons, muscle cells, and immune cells. This compound has also been used to study the role of calcium signaling in various physiological processes, including synaptic transmission, muscle contraction, and immune response.

properties

IUPAC Name

N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-5-iodofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15IN2O3/c1-2-12-3-5-13(6-4-12)20-23-15-11-14(7-8-16(15)26-20)22-19(24)17-9-10-18(21)25-17/h3-11H,2H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMYBFDUJKOXFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(O4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.